molecular formula C21H28N4O2 B4988911 N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine

N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine

Cat. No. B4988911
M. Wt: 368.5 g/mol
InChI Key: OYCMCISHJXHKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine, also known as BMS-986020, is a small molecule inhibitor that targets the protein called nerve growth factor receptor (NGFR). NGFR is a transmembrane protein that is expressed on the surface of various cells, including neurons, immune cells, and cancer cells. NGFR plays a crucial role in the regulation of cell survival, differentiation, and growth. BMS-986020 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including chronic pain, cancer, and autoimmune disorders.

Mechanism of Action

N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine is a selective and potent inhibitor of NGFR, which belongs to the tumor necrosis factor receptor (TNFR) superfamily. NGFR is a type I transmembrane protein that consists of an extracellular domain, a transmembrane domain, and an intracellular domain. The extracellular domain binds to the ligand called nerve growth factor (NGF), which triggers the activation of the intracellular domain and downstream signaling pathways. N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine binds to the extracellular domain of NGFR and prevents the binding of NGF, thereby inhibiting the activation of downstream signaling pathways. This leads to the inhibition of cell survival, differentiation, and growth, which is beneficial in various disease conditions.
Biochemical and Physiological Effects
N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of chronic pain, N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine has been shown to reduce pain sensitivity, as measured by various behavioral assays. N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine has also been shown to reduce inflammation and tissue damage in animal models of arthritis and colitis. In cancer models, N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine has been shown to inhibit tumor growth and metastasis, as well as induce apoptosis in cancer cells. Additionally, N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine has been shown to modulate immune cell function and reduce autoimmune responses in animal models of autoimmune disorders.

Advantages and Limitations for Lab Experiments

N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine has several advantages and limitations for lab experiments. One of the major advantages is its selectivity and potency for NGFR, which allows for specific inhibition of NGFR-mediated signaling pathways. N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine is also well-tolerated in animal models and has a favorable pharmacokinetic profile, which allows for easy dosing and administration. However, one of the limitations is the lack of clinical data, which makes it difficult to extrapolate the preclinical findings to human disease conditions. Additionally, the mechanism of action of N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine is complex and involves multiple downstream signaling pathways, which makes it challenging to elucidate the precise molecular mechanisms of its effects.

Future Directions

There are several future directions for the research on N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine. One of the major areas of focus is the clinical development of N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine for various disease indications. Clinical trials are currently underway for the treatment of chronic pain and cancer, and the results of these trials will provide valuable insights into the safety and efficacy of N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine in humans. Additionally, further research is needed to elucidate the precise molecular mechanisms of N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine's effects and to identify potential biomarkers for patient selection and monitoring. Finally, there is a need for the development of more potent and selective NGFR inhibitors, which can overcome the limitations of N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine and provide new therapeutic options for various disease conditions.

Synthesis Methods

The synthesis of N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine involves several steps, including the preparation of key intermediates, coupling reactions, and purification steps. The synthesis starts with the preparation of 2-pyridinecarboxylic acid, which is then converted to the corresponding amide intermediate. The amide intermediate is then coupled with the piperidine derivative to form the key intermediate. The final step involves the reaction of the key intermediate with the pyridine derivative to yield N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine. The overall yield of N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine is around 20%, and the purity is greater than 98%.

Scientific Research Applications

N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine has been extensively studied in preclinical models for its potential therapeutic applications. One of the major areas of research is chronic pain, where NGFR plays a crucial role in the development and maintenance of pain. N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine has shown efficacy in various animal models of chronic pain, including neuropathic pain, osteoarthritis pain, and inflammatory pain. N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine has also shown potential in the treatment of cancer, where NGFR is overexpressed in various types of cancer cells. N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine has shown potential in the treatment of autoimmune disorders, where NGFR is implicated in the activation of immune cells.

properties

IUPAC Name

[6-[butyl(methyl)amino]pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-3-4-12-24(2)20-8-7-17(15-23-20)21(26)25-13-9-18(10-14-25)27-19-6-5-11-22-16-19/h5-8,11,15-16,18H,3-4,9-10,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCMCISHJXHKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=NC=C(C=C1)C(=O)N2CCC(CC2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine

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